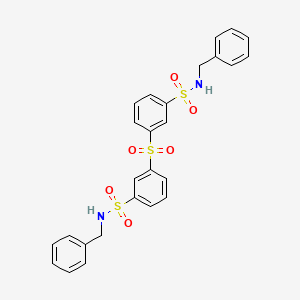
2-(3-chlorophenoxy)-N-ethylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(3-chlorophenoxy)-N-ethylacetamide involves multiple steps, including condensation reactions, esterification, and the use of catalysts like trifluoroacetic acid (TFA). For example, derivatives have been synthesized using starting materials such as ethyl 2-(2-isopropylphenoxy) acetic acid, and 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure characterization of these compounds employs various spectroscopic techniques like Fourier Transform Infra-Red (FT-IR), Nuclear Magnetic Resonance (1D-NMR, 2D-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and X-ray diffraction studies. The structure of such compounds has been detailed through single-crystal X-ray diffraction, revealing specific bond distances, angles, and confirmation of the molecular geometry (Devi & Awasthi, 2022).
Chemical Reactions and Properties
Chemical reactions include the Knoevenagel condensation reaction and reactions involving hydrazine hydrate for the synthesis of derivatives. These reactions have been fundamental in exploring the potential bioactivity of the compounds, such as antimicrobial and insecticidal properties. Computational methods and molecular docking analyses are also conducted to understand the interaction with biological targets (Kumar et al., 2016).
Applications De Recherche Scientifique
Environmental Impacts and Toxicology
Chlorophenoxy herbicides, such as 2,4-D, have been widely used in agriculture for broadleaf weed control. Research has indicated that these chemicals can have significant environmental impacts, particularly in agricultural settings. For example, a study found that areas with high usage of chlorophenoxy herbicides experienced significant increases in birth malformations and adverse perinatal outcomes, highlighting potential environmental and public health risks associated with these chemicals (Schreinemachers, 2003).
Occupational and Public Health Risks
Occupational exposure to chlorophenols and related compounds in industries, such as sawmill work, has been associated with increased risks of congenital anomalies and other adverse reproductive outcomes. A study conducted among children of sawmill workers exposed to chlorophenate wood preservatives found elevated risks for congenital anomalies, particularly congenital cataracts, suggesting a potential link between parental occupational exposure to these compounds and developmental toxicity (Dimich‐Ward et al., 1996).
Mechanisms of Toxicity and Health Effects
The toxicity of chlorophenoxy compounds and their metabolites, such as DDE (a metabolite of DDT), has been a subject of extensive study. These compounds have been shown to interfere with endocrine function and development in humans and wildlife. For instance, research on maternal serum levels of DDE has explored associations with cryptorchidism, hypospadias, and other developmental anomalies in male offspring, indicating that exposure to these compounds can have significant endocrine-disrupting effects (Longnecker et al., 2002).
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-12-10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMHWXJETLFZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)
![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)

![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)
![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)
![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)